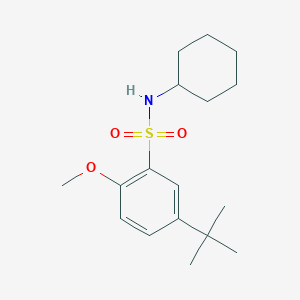![molecular formula C18H28N2O2 B5070150 1-ethyl-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine](/img/structure/B5070150.png)
1-ethyl-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine is a chemical compound that has been synthesized for various scientific research applications. This compound is also known as EMD 281014 and has been studied for its potential use in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-ethyl-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
1-ethyl-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. It has also been shown to inhibit the growth of tumors in animal models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 1-ethyl-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine in lab experiments is its potential use in the treatment of various diseases. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for drug development. However, one limitation of using this compound is its limited availability and high cost.
Future Directions
There are several future directions for the study of 1-ethyl-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to determine the optimal dosage and administration route for this compound.
Synthesis Methods
The synthesis of 1-ethyl-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine involves several steps. The first step is the reaction of 2-isopropyl-5-methylphenol with acetic anhydride to form 2-isopropyl-5-methylphenyl acetate. The second step involves the reaction of 2-isopropyl-5-methylphenyl acetate with ethylenediamine to form 1-ethyl-4-(2-isopropyl-5-methylphenoxy)piperazine. The final step involves the reaction of 1-ethyl-4-(2-isopropyl-5-methylphenoxy)piperazine with acetic anhydride to form 1-ethyl-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine.
Scientific Research Applications
1-ethyl-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine has been studied for its potential use in the treatment of various diseases. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-2-(5-methyl-2-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-5-19-8-10-20(11-9-19)18(21)13-22-17-12-15(4)6-7-16(17)14(2)3/h6-7,12,14H,5,8-11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTZBRBHJJROBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)COC2=C(C=CC(=C2)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS*,6aR*)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-[2-(4-fluorophenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5070077.png)
![4-(4-nitrophenyl)-6-(1-pyrrolidinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5070078.png)

![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5070109.png)
![2-methoxy-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5070117.png)

![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B5070136.png)

![propyl 2-{[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5070149.png)
![ethyl (2-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5070155.png)

![2,4-dichloro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5070170.png)
![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methylbenzyl)benzamide](/img/structure/B5070182.png)